![molecular formula C17H15ClN4O2 B8244662 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole](/img/structure/B8244662.png)
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole
描述
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various preclinical models.
The primary mechanism of action for this compound involves its interaction with BET proteins, which are crucial in regulating gene expression related to cell proliferation and survival. The compound exhibits high binding affinity to BET proteins, leading to inhibition of their function. This inhibition is particularly relevant in cancer biology where BET proteins are implicated in oncogenic signaling pathways.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity in various cancer models:
- Acute Leukemia Models : In preclinical studies involving MV4;11 leukemia cells, the compound exhibited potent inhibitory effects on cell growth, with low nanomolar IC50 values.
- Breast Cancer Models : The compound also showed effectiveness in MDA-MB-231 triple-negative breast cancer xenograft models, indicating broad-spectrum antitumor potential.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good oral bioavailability and metabolic stability:
- Oral Administration : Studies have shown that when administered orally in rodent models, the compound maintains effective plasma concentrations conducive to therapeutic activity.
- Microsomal Stability : It has demonstrated excellent microsomal stability, which is critical for maintaining drug levels and efficacy over time.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Activity | Selectivity |
---|---|---|---|
4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole | Structure | Potent BET inhibitor | High selectivity over non-BET proteins |
4-(3-thienyl)-9H-pyrimido[4,5-b]indole | Structure | Moderate antitumor activity | Lower selectivity |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Acute Leukemia : A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various pyrimido-indole derivatives including this compound. Results indicated significant inhibition of cell growth in acute leukemia cell lines harboring MLL fusion proteins .
- Breast Cancer Efficacy : In a separate investigation involving breast cancer xenografts, the compound was shown to significantly reduce tumor volume compared to control groups .
科学研究应用
Anticancer Activity
Mechanism of Action
The compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a critical role in the regulation of gene expression linked to cancer progression. Studies indicate that it exhibits strong binding affinities to BET proteins, leading to effective inhibition of cell growth in various cancer cell lines.
Case Studies
- Acute Leukemia : In preclinical studies, the compound demonstrated significant antitumor activity against MV4;11 leukemia cell lines. It was administered orally and showed favorable pharmacokinetics, highlighting its potential for further development as an anticancer agent .
- Triple-Negative Breast Cancer : The compound was also tested in MDA-MB-231 xenograft models, where it exhibited substantial antitumor effects, suggesting its applicability in treating aggressive breast cancer types .
Selective BET Inhibition
Research Findings
The compound's design incorporates a pyrimidoindole core, which has been shown to enhance selectivity towards BET proteins compared to other bromodomain-containing proteins. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes in cancer treatment .
Structure-Activity Relationship Studies
Synthesis and Evaluation
A series of derivatives based on the pyrimidoindole framework have been synthesized to explore structure-activity relationships (SAR). These studies aim to optimize the efficacy and selectivity of BET inhibitors. For instance, modifications to the isoxazole ring have yielded compounds with improved biological activity and stability .
Compound | Activity | IC50 (nM) | Remarks |
---|---|---|---|
31 | BET Inhibitor | <10 | High selectivity for BRD4 |
24 | GSK-3β Inhibitor | 130 | Metabolic stability confirmed |
Pharmacokinetic Profile
Oral Bioavailability
Research indicates that the compound possesses excellent microsomal stability and favorable oral bioavailability in animal models. This characteristic is vital for its potential use as a therapeutic agent, allowing for convenient administration routes .
Potential for Broader Applications
While current research primarily focuses on its anticancer properties, the structural characteristics of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole suggest potential applications in other therapeutic areas such as inflammation and infectious diseases. Future studies may explore these avenues further.
属性
IUPAC Name |
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-7-14(8(2)24-22-7)11-5-12-10(6-13(11)23-4)15-16(18)19-9(3)20-17(15)21-12/h5-6H,1-4H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGVMKTPYQBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。